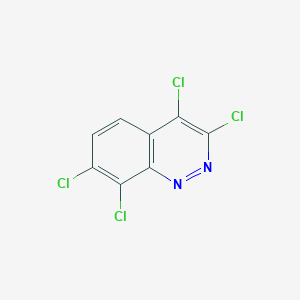

3,4,7,8-Tetrachlorocinnoline

Description

3,4,7,8-Tetrachlorocinnoline is a chlorinated heterocyclic compound featuring a cinnoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridazine ring) with chlorine atoms substituted at the 3, 4, 7, and 8 positions. Cinnolines differ from quinolines in their nitrogen arrangement, which influences electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

3,4,7,8-tetrachlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-4-2-1-3-5(10)8(12)14-13-7(3)6(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAASBISIXLMIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(N=N2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetrachlorocinnoline typically involves the chlorination of cinnoline derivatives. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 4, 7, and 8 positions.

Industrial Production Methods

Industrial production of 3,4,7,8-Tetrachlorocinnoline may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 3,4,7,8-Tetrachlorocinnoline.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetrachlorocinnoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of tetrachloroquinones.

Reduction: Formation of partially or fully dechlorinated cinnoline derivatives.

Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

3,4,7,8-Tetrachlorocinnoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetrachlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Quinolines

Quinolines (benzene fused with pyridine) are structurally distinct from cinnolines but share applications in pharmaceuticals and materials science. Key comparisons include:

Note: Data for 3,4,7,8-Tetrachlorocinnoline is inferred based on structural analogs due to lack of direct evidence.

- Reactivity: Chlorinated quinolines undergo nucleophilic aromatic substitution (SNAr) at positions activated by electron-withdrawing groups, as seen in the synthesis of VEGF receptor inhibitors using Cs₂CO₃ in DMSO .

- Stability: The tetrahydroquinoline scaffold (e.g., 8-Chloro-5,6,7,8-tetrahydroquinoline ) demonstrates reduced aromaticity, increasing solubility but decreasing thermal stability compared to fully aromatic cinnolines.

Tetramethyl-Phenanthroline Complexes

highlights CuI–3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄-Phen) as a catalyst for C–O coupling . The electron-deficient nature of chlorinated cinnolines could similarly enhance catalytic activity in cross-coupling reactions.

Biological Activity

3,4,7,8-Tetrachlorocinnoline is a synthetic compound belonging to the class of cinnolines, which are bicyclic compounds derived from quinoline. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its structure, characterized by four chlorine substituents on the cinnoline ring, may contribute to its reactivity and biological effects.

Anticancer Properties

Research indicates that 3,4,7,8-tetrachlorocinnoline exhibits significant anticancer activity. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) production. For instance, derivatives of halogenated quinolines have shown potent cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase .

Case Study: Cytotoxicity Profiling

A comparative study on the cytotoxic effects of various chloroquinoline derivatives revealed that 3,4,7,8-tetrachlorocinnoline could inhibit cell growth in several cancer types. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.5 |

| MCF-7 (Breast) | 0.6 |

| HT-29 (Colon) | 0.4 |

| K562 (Leukemia) | 0.3 |

These results indicate that 3,4,7,8-tetrachlorocinnoline is particularly effective against colon and leukemia cancer cells .

The mechanism through which 3,4,7,8-tetrachlorocinnoline exerts its anticancer effects involves several key processes:

- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to apoptosis .

- ROS Production : Increased ROS levels can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : By interfering with microtubule dynamics, these compounds can induce G2/M phase arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 3,4,7,8-tetrachlorocinnoline has also been investigated for antimicrobial activity. Halogenated quinolines have demonstrated efficacy against various bacterial and fungal strains. The following table presents data on the antimicrobial effects of related compounds:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

These findings suggest that modifications in the quinoline structure can enhance antimicrobial potency while maintaining low toxicity levels towards human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.